molecular formula C12H13ClN2O B1359347 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile CAS No. 890100-80-8

7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile

Cat. No.: B1359347
CAS No.: 890100-80-8
M. Wt: 236.7 g/mol
InChI Key: SWIPKSSCQAHMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile is an organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a nitrile group at the seventh position of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate microwave-assisted synthesis to enhance reaction rates and improve regioselectivity .

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Chloro-3-pyridyl)-7-oxoheptanenitrile is unique due to its specific substitution pattern and the presence of both a nitrile and an oxo group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

7-(2-chloropyridin-3-yl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-12-10(6-5-9-15-12)11(16)7-3-1-2-4-8-14/h5-6,9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPKSSCQAHMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641807
Record name 7-(2-Chloropyridin-3-yl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-80-8
Record name 2-Chloro-ζ-oxo-3-pyridineheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Chloropyridin-3-yl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.